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Compound of Interest

Compound Name: VX-150

Cat. No.: B15590537 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of VX-150, a selective

Nav1.8 sodium channel inhibitor, in the study of neuropathic pain. This document includes

summaries of clinical trial dosages, detailed protocols for preclinical experimental models, and

visualizations of the underlying signaling pathways and experimental workflows.

Introduction to VX-150 and its Mechanism of Action
VX-150 is an investigational, orally bioavailable prodrug that is rapidly converted to its active

moiety. It acts as a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8.

[1] Nav1.8 is preferentially expressed in the peripheral nervous system, specifically in

nociceptive (pain-sensing) neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.

These channels play a crucial role in the generation and propagation of action potentials in

response to noxious stimuli. In neuropathic pain states, Nav1.8 channels are often upregulated

and contribute to the hyperexcitability of sensory neurons, leading to spontaneous pain,

allodynia (pain from non-painful stimuli), and hyperalgesia (exaggerated pain response). By

selectively blocking Nav1.8, VX-150 aims to reduce the aberrant firing of these neurons,

thereby alleviating neuropathic pain with a potentially lower risk of central nervous system side

effects associated with non-selective sodium channel blockers.
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The following tables summarize the available quantitative data for VX-150 from clinical studies

in neuropathic and other pain conditions.

Table 1: VX-150 Clinical Trial Dosage for Neuropathic Pain (Small Fiber Neuropathy)

Clinical
Trial Phase

Indication Dosage
Route of
Administrat
ion

Study
Duration

Key
Findings

Phase 2

Pain caused

by Small

Fiber

Neuropathy

1250 mg
Oral, once

daily
6 weeks

Statistically

significant

and clinically

meaningful

pain

reduction.[2]

Table 2: VX-150 Clinical Trial Dosages for Other Pain Indications

Clinical Trial
Phase

Indication Dosage
Route of
Administration

Study Duration

Phase 2

Acute pain

following

bunionectomy

1500 mg initial

dose, followed by

750 mg every 12

hours

Oral 48 hours

Phase 1
Healthy

Volunteers

Single dose of

1250 mg
Oral N/A

Note on Preclinical Dosages: Despite a comprehensive literature search, specific dosages of

VX-150 used in preclinical animal models of neuropathic pain have not been publicly disclosed

in the reviewed scientific papers and clinical trial protocols. Researchers are advised to conduct

initial dose-finding studies to determine the optimal therapeutic window for their specific animal

model and experimental paradigm.
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Preclinical Model of Neuropathic Pain: Spinal Nerve
Ligation (SNL) in Rats
This protocol describes the induction of neuropathic pain in rats, a widely used model to mimic

human neuropathic pain conditions.

Materials:

Male Sprague-Dawley rats (200-250 g)

Anesthesia (e.g., Isoflurane)

Surgical instruments (scalpel, scissors, forceps, retractors)

4-0 silk suture

Wound clips or sutures for skin closure

Antiseptic solution and sterile saline

Post-operative analgesics

Procedure:

Anesthesia and Preparation: Anesthetize the rat using isoflurane. Shave and sterilize the

skin over the lumbar region.

Incision: Make a midline dorsal incision at the level of the L4-S2 vertebrae.

Muscle Separation: Carefully separate the paraspinal muscles to expose the L5 and L6

transverse processes.

Exposure of Spinal Nerves: Remove the L6 transverse process to visualize the L4 and L5

spinal nerves.

Ligation: Isolate the L5 spinal nerve and tightly ligate it with a 4-0 silk suture.

Closure: Suture the muscle layers and close the skin incision with wound clips or sutures.
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Post-operative Care: Administer post-operative analgesics as per institutional guidelines and

monitor the animal for recovery. Allow at least 3-7 days for the development of neuropathic

pain behaviors before commencing drug treatment studies.

Behavioral Assessment of Neuropathic Pain
This test measures the withdrawal threshold to a non-noxious mechanical stimulus.

Materials:

Von Frey filaments with varying calibrated forces

Elevated mesh platform

Testing chambers

Procedure:

Acclimation: Place the rat in a testing chamber on the elevated mesh platform and allow it to

acclimate for at least 15-20 minutes.

Stimulation: Apply the von Frey filaments perpendicularly to the plantar surface of the hind

paw with sufficient force to cause the filament to buckle.

Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

Threshold Determination: Use the "up-down" method to determine the 50% withdrawal

threshold. Start with a mid-range filament. If there is a response, use the next smaller

filament. If there is no response, use the next larger filament.

Data Analysis: The 50% withdrawal threshold is calculated from the pattern of positive and

negative responses. A decrease in the withdrawal threshold in the ligated paw compared to

the contralateral paw or baseline indicates mechanical allodynia.

This test measures the latency to withdraw from a thermal stimulus.

Materials:
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Hargreaves apparatus (radiant heat source)

Glass platform

Testing enclosures

Procedure:

Acclimation: Place the rat in a testing enclosure on the glass platform and allow it to

acclimate.

Stimulation: Position the radiant heat source under the glass platform, directly beneath the

plantar surface of the hind paw to be tested.

Measurement: Activate the heat source. The apparatus will automatically record the time it

takes for the rat to withdraw its paw. A cut-off time (e.g., 20 seconds) should be set to

prevent tissue damage.

Data Analysis: A shorter withdrawal latency in the ligated paw compared to the contralateral

paw or baseline indicates thermal hyperalgesia.
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Caption: Nav1.8 signaling cascade in a nociceptive neuron.
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Caption: Workflow for a preclinical VX-150 neuropathic pain study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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